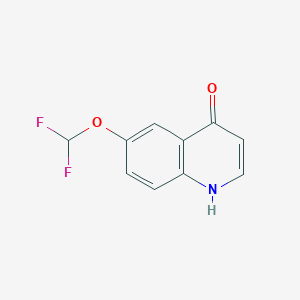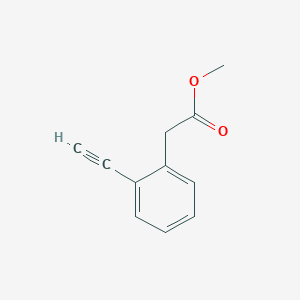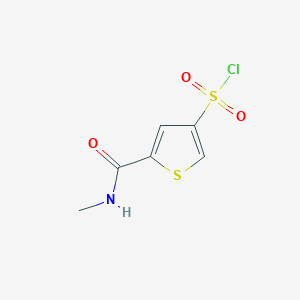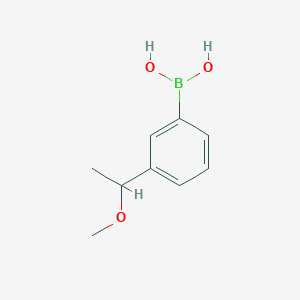
4-Quinolinol, 6-(difluoromethoxy)-
説明
4-Quinolinol, 6-(difluoromethoxy)- , also known by its IUPAC name 6-(trifluoromethoxy)-4-quinolinol , is a chemical compound with the molecular formula C₁₀H₆F₃NO₂ . It falls within the class of quinolinol derivatives and exhibits interesting properties due to the presence of fluorine atoms. The compound’s structure consists of a quinoline ring with a hydroxyl group (OH) at position 4 and two fluorine atoms (CF₃O) attached to position 6. Its molecular weight is approximately 229.16 g/mol .
Physical And Chemical Properties Analysis
科学的研究の応用
Chemical Reactions and Complex Formation
4-Quinolinol derivatives, including those with difluoromethoxy groups, participate in complex chemical reactions, forming chelate compounds and adducts with various metals. These reactions are significant in the synthesis of metal complexes, which can have a range of applications from catalysis to material science. For instance, reactions of 8-quinolinol with covalent halides have been explored to form adducts and chelate compounds with metals like zirconium, hafnium, and thorium, showcasing the versatility of quinolinol derivatives in coordination chemistry (Frazer & Rimmer, 1968).
Antibacterial Activity
6-Difluoromethoxy substituted quinolinols are part of a broader class of quinoline derivatives that have been studied for their antibacterial properties. A notable investigation into 6-difluoromethoxy-7-piperazinyl-3-quinolinecarboxylic acid derivatives highlighted the potential of these compounds in developing new antibacterial agents, demonstrating the significant biological activity inherent to the structural framework of quinolinols (Krishnan & Lang, 1988).
Synthesis of Novel Compounds
The difluoromethoxy group on quinolinol derivatives facilitates the synthesis of novel organic compounds, including potential pharmaceuticals. For example, the synthesis of 8-amino-5,6-quinolinediones from 6-quinolinols demonstrates the chemical flexibility and utility of the difluoromethoxy group in creating new compounds with potential applications in drug development and other areas of organic chemistry (Kitahara et al., 1990).
Material Science and Photoluminescence
In material science, quinolinol derivatives, including those with difluoromethoxy substitutions, contribute to the development of luminescent materials and sensors. The study of organogel of an 8-quinolinol platinum(II) chelate derivative showcased how these compounds could be used to create materials with unique properties, such as phosphorescence emission and thermo- and solvatochromism, which have implications for developing new types of optical and electronic materials (Shirakawa et al., 2005).
特性
IUPAC Name |
6-(difluoromethoxy)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO2/c11-10(12)15-6-1-2-8-7(5-6)9(14)3-4-13-8/h1-5,10H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXIESNDLPBKFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)F)C(=O)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Quinolinol, 6-(difluoromethoxy)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(Tetrahydrofuran-2-ylmethyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B1418860.png)
![2-chloro-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B1418862.png)



![2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1418869.png)


![9-Oxa-2-azaspiro[5.5]undecan-1-one](/img/structure/B1418874.png)
![2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B1418876.png)
![1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine](/img/structure/B1418877.png)
